![molecular formula C15H32I2OSi B14210218 Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- CAS No. 823180-29-6](/img/structure/B14210218.png)
Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- is a specialized organosilicon compound. It is characterized by the presence of a silane core bonded to three isopropyl groups and a 6,6-diiodohexyl ether group. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- typically involves the reaction of a silane precursor with 6,6-diiodohexanol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate alkoxide, which subsequently reacts with the silane precursor to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
化学反応の分析
Types of Reactions
Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the diiodo groups to other functional groups such as hydrogen or alkyl groups.
Substitution: The iodine atoms in the 6,6-diiodohexyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- has a broad range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its unique chemical properties.
作用機序
The mechanism by which Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- exerts its effects involves the interaction of its functional groups with target molecules. The silane core can form strong covalent bonds with inorganic surfaces, while the 6,6-diiodohexyl group can participate in various chemical reactions. These interactions facilitate the modification of surfaces and the formation of stable, functionalized materials.
類似化合物との比較
Similar Compounds
- Silane, [(6-iodohexyl)oxy]tris(1-methylethyl)-
- Silane, [(6,6-dibromohexyl)oxy]tris(1-methylethyl)-
- Silane, [(6,6-dichlorohexyl)oxy]tris(1-methylethyl)-
Uniqueness
Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- is unique due to the presence of two iodine atoms in the 6,6-diiodohexyl group. This feature imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. Additionally, the compound’s ability to form strong covalent bonds with inorganic surfaces makes it valuable in applications requiring durable and stable materials.
特性
CAS番号 |
823180-29-6 |
|---|---|
分子式 |
C15H32I2OSi |
分子量 |
510.31 g/mol |
IUPAC名 |
6,6-diiodohexoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H32I2OSi/c1-12(2)19(13(3)4,14(5)6)18-11-9-7-8-10-15(16)17/h12-15H,7-11H2,1-6H3 |
InChIキー |
JRYSTRCBEFJWFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCCCC(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


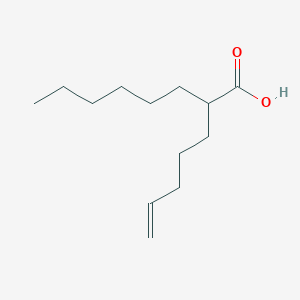
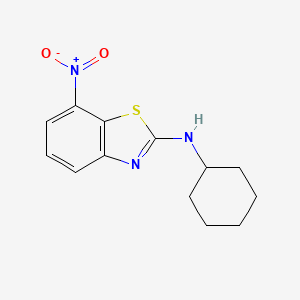
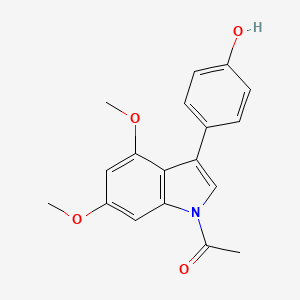


![Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14210171.png)
![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)


![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)
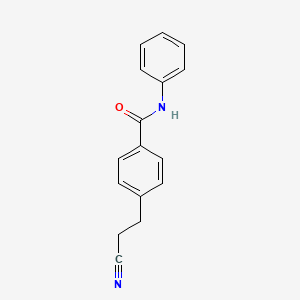
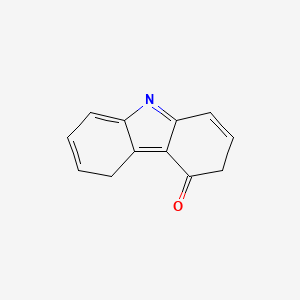
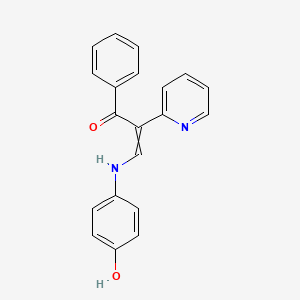
![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
